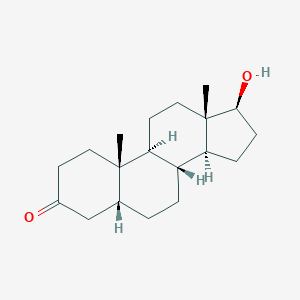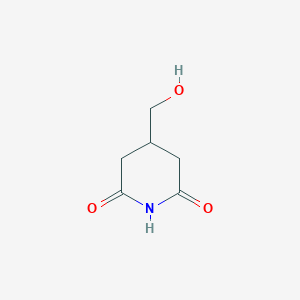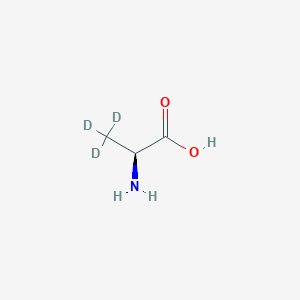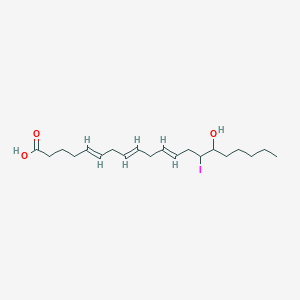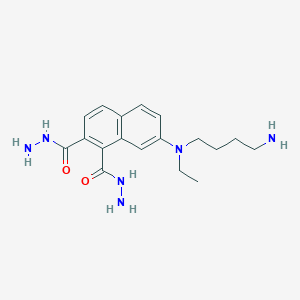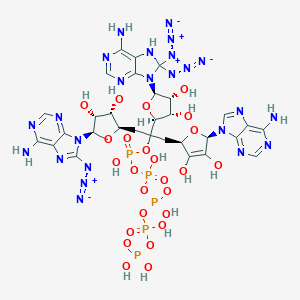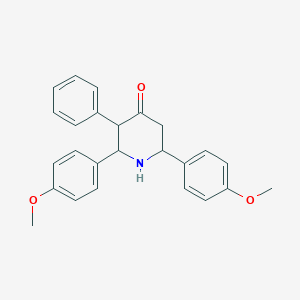
Diethyl-2-(4-Chlorbenzamido)malonat
Übersicht
Beschreibung
Diethyl 2-(4-chlorobenzamido)malonate (DCB) is an organic compound belonging to the class of malonate esters. It is a colorless solid with a melting point of 151-152°C. DCB is a versatile reagent used in organic synthesis for the preparation of a wide range of compounds, including pharmaceuticals, polymers, and other materials. DCB is also used as a catalyst in various reactions and as an inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Massenspektroskopische Analyse
Diethyl-2-(4-Chlorbenzamido)malonat wird zur Erzeugung von 2-substituierten Diethylmalonat-Derivaten verwendet. Diese Derivate werden dann für die massenspektroskopische Datenanalyse verwendet . Diese Anwendung ist besonders nützlich im Bereich der analytischen Chemie, wo Massenspektren zur Identifizierung unbekannter Verbindungen und zur Bestimmung der Isotopenzusammensetzung von Elementen in einem Molekül verwendet werden .
Synthese von Chinolonen
This compound dient als wertvolles Ausgangsmaterial für die Synthese von Chinolonen . Chinolone sind eine Art von Antibiotika, die zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt werden .
Schutz der Aminogruppe in Aminosäuren
Diese Verbindung wird zum Schutz der Aminogruppe in Aminosäuren verwendet . Dies ist ein entscheidender Schritt in der Peptidsynthese, einem Verfahren zur Herstellung von Peptiden, kleinen Proteinen und anderen bioaktiven Molekülen .
Kristallwachstum
This compound wird beim Wachstum von Einkristallen verwendet . Diese Kristalle können in verschiedenen Anwendungen verwendet werden, wie z. B. Dielektrika und elektronische Filter, thermische, optische, mechanische und biomedizinische Anwendungen .
Cyclokondensationsreaktionen
Malonate wie this compound werden als Reagenzien für die Cyclokondensation mit 1,3-Dinukleophilen verwendet, um sechsgliedrige Heterocyclen zu ergeben . Dies ist ein wichtiger Prozess bei der Synthese vieler organischer Verbindungen
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl 2-[(4-chlorobenzoyl)amino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBMOLVXVIHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543274 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81918-01-6 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of diethyl 2-(4-chlorobenzamido)malonate in the synthesis of ribamipide?
A1: Diethyl 2-(4-chlorobenzamido)malonate serves as a crucial building block in the synthesis of ribamipide. The research paper outlines a synthetic route where this compound reacts with 4-(bromomethyl)quinolin-2(1H)-one in the presence of sodium alcoholate []. This alkylation reaction leads to the formation of diethyl-2-(4-chlorobenzoylamino)-2-(1,2-dihydro-2-oxo-4-quinolyl)malonate, which is a direct precursor to ribamipide. This highlights the compound's importance as a synthetic intermediate in the multi-step process of producing ribamipide.
Q2: Can you describe the synthesis of diethyl 2-(4-chlorobenzamido)malonate as detailed in the research?
A2: The research paper describes the synthesis of diethyl 2-(4-chlorobenzamido)malonate through the acylation of diethyl aminomalonate hydrochloride []. While the specific acylating agent and reaction conditions are not explicitly mentioned, this acylation step is crucial in introducing the 4-chlorobenzamido group to the diethyl malonate core. This specific chemical modification is essential for the subsequent alkylation reaction and ultimately contributes to the final structure and potential pharmacological properties of ribamipide.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B52461.png)



